molecular formula C10H10ClN3O2 B1506328 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine CAS No. 956034-08-5

2-Chloro-4-morpholinofuro[3,2-d]pyrimidine

Cat. No. B1506328
M. Wt: 239.66 g/mol
InChI Key: RXUMUQZCQPUOSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidines, including 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine, involves various methods . For instance, solution-phase parallel synthesis and high throughput evaluation have been used to create several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides . Other methods involve the use of organolithium reagents, nucleophilic attack on pyrimidines, and reactions with N-methylpiperazine .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine includes a chlorine atom, a morpholinyl group, and a furo[3,2-d]pyrimidine group .


Chemical Reactions Analysis

Pyrimidines, including 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine, exhibit a range of chemical reactions. For instance, they can undergo electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .

Scientific Research Applications

1. Structural Analysis and Molecular Interactions

The benzofuro[3,2-d]pyrimidine system, related to 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine, has been studied for its molecular structure. In one study, the fused rings of the benzofuro[3,2-d]pyrimidine system were found to be almost coplanar, and the morpholine ring exhibited a distorted chair conformation. This study highlighted intra­molecular hydrogen bonds stabilizing the molecular structure and a π–π interaction between benzofuro[3,2-d]pyrimidine units (Hu, Hu, & Gao, 2007).

2. Inhibitory Effects on PI3 Kinase

Derivatives of 4-morpholino pyrido[3',2':4,5]furo[3,2-d]pyrimidine, structurally related to 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine, have been evaluated as novel inhibitors of the PI3 kinase p110α. A derivative showed about 400-fold greater potency than its original compound as a p110α inhibitor and exhibited anti-proliferative activity in various cell lines, including multi-drug resistant cells, and was effective against tumor xenografts in mice (Hayakawa et al., 2007).

3. Potential as mTOR Inhibitors

2-Aryl-4-morpholinothieno[3,2-d]pyrimidines, similar in structure to 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine, have shown potent inhibitory effects on mTOR, a key regulator in cell growth and metabolism. These compounds demonstrated significant selectivity over PI3K, with one compound exhibiting excellent selectivity and potent activity in cellular proliferation assays (Verheijen et al., 2010).

4. Synthesis Methods and Intermediates

The synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are important intermediates for inhibiting tumor necrosis factor alpha and nitric oxide, has been developed. A rapid and green synthetic method was established for these compounds, which are structurally related to 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine (Lei et al., 2017).

Safety And Hazards

2-Chloro-4-morpholinofuro[3,2-d]pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Research into pyrimidines, including 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine, is ongoing. Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been summarized . Future research may focus on the development of new pyrimidines as anti-inflammatory agents , and the design and synthesis of new pyrrolo[2,3-d]pyrimidine derivatives .

properties

IUPAC Name

2-chloro-4-morpholin-4-ylfuro[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c11-10-12-7-1-4-16-8(7)9(13-10)14-2-5-15-6-3-14/h1,4H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUMUQZCQPUOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2OC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718636
Record name 2-Chloro-4-(morpholin-4-yl)furo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-morpholinofuro[3,2-d]pyrimidine

CAS RN

956034-08-5
Record name 2-Chloro-4-(morpholin-4-yl)furo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-Dichlorofuro[3,2-d]pyrimidine 37 (23 mg, 1.0 eq) was suspended in methanol (1.7 ml) and treated with morpholine (0.09 ml, 4.0 eq). Reaction mixture was stirred at room temperature for 2 h, before being quenched with saturated aq. NaHCO3. Mixture was extracted with dichloromethane. The combined organic layers were dried (Na2SO4) and concentrated to yield 2-chloro-4-morpholinofuro[3,2-d]pyrimidine 38 (14 mg, 48%) which was used in the next reaction without further purification.
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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